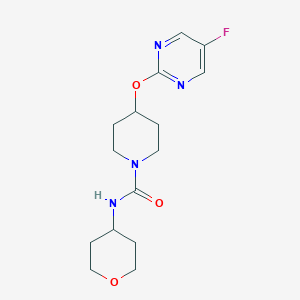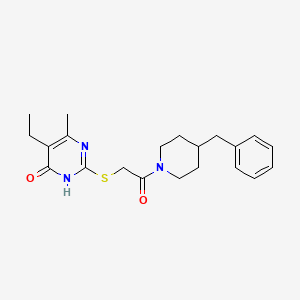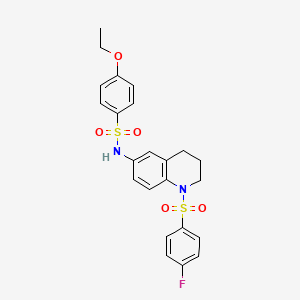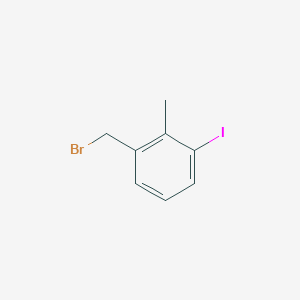![molecular formula C15H12ClFN2O4 B2527863 4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide CAS No. 1105227-99-3](/img/structure/B2527863.png)
4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives and their chemical properties, synthesis, and potential biological activities. These derivatives share structural similarities with the compound , such as the presence of chloro, nitro, and benzamide groups, which can provide insights into the behavior and characteristics of "4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide" .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the modification of the amide bond and the alkyl chain linking the benzamide moiety to other rings or groups. For example, the synthesis of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide involved structural modifications to optimize receptor affinity . Similarly, the preparation of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was achieved through a series of reactions characterized by spectroscopic methods . These methods could be analogous to the synthesis of "4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide," which may involve halogenation, nitration, and the formation of the amide bond.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often elucidated using techniques such as NMR, MS, IR, and X-ray diffraction. For instance, the crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was determined to be monoclinic with specific unit cell parameters, and the structure was stabilized by pi-pi conjugation and hydrogen bonding interactions . These findings suggest that "4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide" may also exhibit specific intermolecular interactions and conformations that could be studied using similar techniques.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including reductive chemistry, as seen in the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, which undergoes enzymatic reduction in hypoxic cells . The reactivity of the nitro group and its reduction to amine or hydroxylamine is a critical aspect of the compound's cytotoxicity. The compound "4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide" may similarly undergo nitro group reduction, influencing its chemical behavior and potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as molar refraction, polarizability, and solubility, can be influenced by their molecular structure. For example, the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate showed changes in polarizability with drug concentration . These properties are essential for understanding the interaction of the compound with biological systems and its pharmacokinetic profile. The properties of "4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide" would likely be influenced by the presence of electron-withdrawing and electron-donating groups, such as the nitro, chloro, and fluoro substituents.
Applications De Recherche Scientifique
Environmental Impact of Chemical Compounds
- Occurrence and Behavior of Parabens : A study highlighted the presence and behavior of parabens, which are chemical preservatives in aquatic environments. Despite their biodegradability, parabens, due to continuous introduction, are ubiquitous in surface water and sediments. This study may provide insights into how similar compounds might behave in aquatic systems (Haman et al., 2015).
Pharmacological and Biological Effects
- Chlorogenic Acid (CGA) Review : Chlorogenic Acid, a phenolic compound, has been reviewed for its biological and pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory activities. This review might offer a framework for understanding the potential biological impacts of structurally related compounds (Naveed et al., 2018).
Nitration Processes and Environmental Presence
- Nitrated Phenols in the Atmosphere : Research on the atmospheric occurrence of nitrophenols, which might share chemical behaviors with nitrated benzamides, reveals their formation through combustion and secondary atmospheric reactions. This study could provide a backdrop for the environmental fate of similar nitrated organic compounds (Harrison et al., 2005).
Antioxidant Activities and Health Implications
- Molecular Basis of Polyphenolic Antioxidants : A review on the molecular mechanisms of natural polyphenolic antioxidants, including their health benefits, might offer insight into the potential antioxidant properties of complex organic compounds like "4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide". Understanding these mechanisms can help in assessing the health implications of similar compounds (Leopoldini et al., 2011).
Mécanisme D'action
Target of Action
The primary target of 4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide is the enzyme protoporphyrinogen oxidase (Protox) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll, which are essential for the survival of plants .
Mode of Action
4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide acts by inhibiting the activity of Protox . This inhibition disrupts the biosynthesis of heme and chlorophyll, leading to the death of the plant cells .
Biochemical Pathways
The compound affects the heme and chlorophyll biosynthesis pathways . By inhibiting Protox, it prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a critical step in these pathways . This disruption leads to the accumulation of protoporphyrinogen, which upon oxidation forms protoporphyrin, a compound that causes cell death when exposed to light .
Pharmacokinetics
Like most herbicides, it is likely to be absorbed by the plant tissues, distributed throughout the plant, metabolized, and eventually excreted .
Result of Action
The result of the action of 4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide is the death of the plant cells . The inhibition of Protox leads to the accumulation of protoporphyrin, which is toxic to cells when exposed to light . This leads to cell death and ultimately the death of the plant .
Action Environment
The efficacy and stability of 4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals . .
Propriétés
IUPAC Name |
4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O4/c16-13-6-1-10(9-14(13)19(21)22)15(20)18-7-8-23-12-4-2-11(17)3-5-12/h1-6,9H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWWVGVIOCDQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-6-ethyl 3-methyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2527781.png)
![methyl 4-{[4-(cyclopropylcarbonyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarboxylate](/img/structure/B2527786.png)


![6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527794.png)
![N-(4-acetylphenyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2527795.png)
![4-Methoxy-2-{[3-(trifluoromethyl)benzyl]amino}nicotinonitrile](/img/structure/B2527796.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2527798.png)
![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2527799.png)


![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2527802.png)
![1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2527803.png)